molecular formula C9H12N3Na4O14P3 B12081802 Cytidine 5'-triphosphate sodium salt

Cytidine 5'-triphosphate sodium salt

Cat. No.: B12081802
M. Wt: 571.08 g/mol
InChI Key: ADFZKEPUVVAOFV-UHFFFAOYSA-J
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Description

Fundamental Role as a Ribonucleotide Precursor

The most central role of Cytidine (B196190) 5'-triphosphate is serving as an essential precursor for the synthesis of Ribonucleic acid (RNA). wikipedia.org During the process of transcription, the enzyme RNA polymerase synthesizes an RNA molecule by reading a DNA template. baseclick.eu CTP, along with ATP, Guanine (B1146940) triphosphate (GTP), and Uridine (B1682114) triphosphate (UTP), serves as one of the four fundamental building blocks required for this process. baseclick.eubaseclick.eu

RNA polymerase incorporates the cytidine nucleotide from CTP into the elongating RNA strand, forming phosphodiester bonds that create the RNA backbone. baseclick.eu This incorporation is a fundamental step for transcribing genetic information from DNA into various forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), each vital for protein synthesis and other cellular functions. The availability of CTP, along with the other ribonucleoside triphosphates, directly influences the rate of RNA synthesis in organisms. nih.gov This function is not only critical in vivo but is also harnessed in molecular biology for techniques like in vitro transcription, RNA labeling, and RNA amplification, which are essential for gene expression studies and the development of RNA-based therapeutics. baseclick.eu

Table 1: Comparison of Primary Ribonucleoside Triphosphates in RNA Synthesis

Ribonucleoside Triphosphate Abbreviation Nitrogenous Base Primary Role in RNA Synthesis
Adenosine (B11128) 5'-triphosphate ATP Adenine Building block; provides 'A' nucleotide
Cytidine 5'-triphosphate CTP Cytosine Building block; provides 'C' nucleotide
Guanine 5'-triphosphate GTP Guanine Building block; provides 'G' nucleotide

Significance in Metabolic Homeostasis

Beyond its role as an RNA precursor, Cytidine 5'-triphosphate is a key player in maintaining metabolic homeostasis, primarily through its involvement in lipid synthesis and the regulation of nucleotide metabolism. researchgate.net

Furthermore, CTP contributes to metabolic balance through feedback regulation of its own synthesis pathway. It acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which catalyzes an early, rate-limiting step in pyrimidine (B1678525) biosynthesis. wikipedia.orghmdb.ca This inhibition prevents the overproduction of pyrimidine nucleotides, ensuring that the cellular pools of these essential molecules are maintained at appropriate levels for processes like RNA and DNA synthesis. The enzyme CTP synthase, which produces CTP from UTP, is also a critical regulatory point, with its activity influencing the rates of nucleic acid and phospholipid synthesis to maintain cellular homeostasis. hmdb.caresearchgate.net

Table 2: Key Metabolic Roles of Cytidine 5'-triphosphate (CTP)

Metabolic Pathway Role of CTP Significance for Homeostasis
RNA Synthesis Serves as a direct precursor, providing the cytosine nucleotide. baseclick.eu Ensures the accurate transcription of genetic material required for protein synthesis and cellular regulation.
Glycerophospholipid Synthesis Acts as an activating coenzyme for lipid head groups (e.g., forming CDP-choline). wikipedia.orghmdb.ca Essential for the integrity and function of all cellular membranes, impacting lipid and energy balance. researchgate.net
Pyrimidine Biosynthesis Functions as a feedback inhibitor of aspartate carbamoyltransferase. wikipedia.org Regulates the de novo synthesis of pyrimidines, preventing excess production and maintaining balanced nucleotide pools.

| Protein Glycosylation | Acts as a coenzyme in certain glycosylation reactions. wikipedia.org | Contributes to the proper modification and function of proteins involved in cell-cell interactions. |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N3Na4O14P3

Molecular Weight

571.08 g/mol

IUPAC Name

tetrasodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4

InChI Key

ADFZKEPUVVAOFV-UHFFFAOYSA-J

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

De Novo and Salvage Pathways of Cytidine 5 Triphosphate Biosynthesis

De Novo Pyrimidine (B1678525) Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly conserved and energy-intensive metabolic pathway that produces pyrimidine nucleotides from simple molecules like bicarbonate, glutamine, and aspartate. libretexts.orgmicrobenotes.com This pathway culminates in the production of Uridine (B1682114) Triphosphate (UTP), which is the direct precursor for CTP synthesis.

Enzymatic Steps Leading to Uridine Triphosphate (UTP)

The synthesis of UTP is a multi-step enzymatic process. In animals, the initial three enzymatic activities are carried out by a single multifunctional protein known as CAD, which includes carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase. wikipedia.org The pathway proceeds as follows:

Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the enzyme carbamoyl phosphate synthetase II (CPS-II), which converts glutamine, bicarbonate (CO₂), and two molecules of ATP into carbamoyl phosphate. libretexts.orgmicrobenotes.com This is a critical rate-limiting and regulated step in animals. libretexts.orgwikipedia.org

Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. libretexts.org This step is the primary regulatory point in bacteria. wikipedia.org

Ring Closure: Dihydroorotase facilitates the intramolecular cyclization of carbamoyl aspartate, forming dihydroorotate (B8406146). libretexts.orgwikipedia.org

Oxidation: Dihydroorotate is then oxidized to orotate (B1227488) by dihydroorotate dehydrogenase (DHODH), an enzyme located in the mitochondria. wikipedia.org

UMP Formation: Orotate is converted to orotidine (B106555) 5'-monophosphate (OMP) by orotate phosphoribosyltransferase (OPRT), which adds a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP). microbenotes.comwikipedia.org Subsequently, OMP decarboxylase (ODCase) removes a carboxyl group from OMP to produce uridine monophosphate (UMP), the first true pyrimidine nucleotide of the pathway. libretexts.orgwikipedia.orgpnas.org In mammals, OPRT and ODCase are part of a bifunctional enzyme called UMP synthetase. wikipedia.org

Phosphorylation to UTP: UMP is sequentially phosphorylated to form UDP and finally UTP. UMP kinase phosphorylates UMP to UDP, and nucleoside diphosphate (B83284) kinase catalyzes the final phosphorylation from UDP to UTP, typically using ATP as the phosphate donor. nih.govlibretexts.org

Table 1: Key Enzymes in the De Novo Synthesis of Uridine Triphosphate (UTP)

StepEnzymeSubstratesProductLocation (Eukaryotes)
1Carbamoyl Phosphate Synthetase II (part of CAD)Glutamine, 2 ATP, HCO₃⁻Carbamoyl PhosphateCytosol
2Aspartate Transcarbamoylase (part of CAD)Carbamoyl Phosphate, AspartateCarbamoyl AspartateCytosol
3Dihydroorotase (part of CAD)Carbamoyl AspartateDihydroorotateCytosol
4Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate, NAD⁺Orotate, NADHMitochondria
5Orotate Phosphoribosyltransferase (part of UMPS)Orotate, PRPPOrotidine 5'-monophosphate (OMP)Cytosol
6OMP Decarboxylase (part of UMPS)Orotidine 5'-monophosphate (OMP)Uridine Monophosphate (UMP)Cytosol
7UMP KinaseUMP, ATPUridine Diphosphate (UDP), ADPCytosol
8Nucleoside Diphosphate KinaseUDP, ATPUridine Triphosphate (UTP), ADPCytosol

Cytidine (B196190) 5'-triphosphate Synthetase (CTPS) in the Terminal Step

The final, rate-limiting step in the de novo CTP biosynthesis pathway is the conversion of UTP to CTP. nih.govwikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme Cytidine 5'-triphosphate Synthetase (CTPS). nih.govwikipedia.orgnih.gov

CTPS catalyzes the ATP-dependent amination of UTP to form CTP. wikipedia.orgnih.gov The enzyme is a member of the glutamine-dependent amidotransferase family and possesses two distinct catalytic domains: an N-terminal ammonia (B1221849) ligase (AL) domain and a C-terminal glutamine amidotransferase (GAT) domain. nih.govpnas.orgnih.gov

The reaction mechanism proceeds in two main steps:

UTP Activation: In the AL domain, ATP is used to phosphorylate the O4 oxygen of the uracil (B121893) ring of UTP. This creates a highly reactive 4-phosphoryl-UTP intermediate, making the C4 carbon electrophilic. wikipedia.orgnih.gov

Ammonia Transfer and Amination: In the GAT domain, glutamine is hydrolyzed to produce glutamate (B1630785) and a nascent ammonia (NH₃) molecule. wikipedia.orgnih.gov This ammonia is then channeled through the interior of the enzyme from the GAT domain to the AL domain. pnas.orgnih.gov The channeled ammonia acts as a nucleophile, attacking the activated C4 carbon of the intermediate and displacing the phosphate group to form CTP. wikipedia.orgnih.gov

The activity of CTPS is meticulously controlled by the intracellular concentrations of various nucleotides to maintain a balanced pool for cellular needs. wikipedia.orgnih.gov At low concentrations, the enzyme exists as an inactive monomer or dimer. nih.gov

ATP and UTP: The substrates ATP and UTP act as positive allosteric effectors by promoting the oligomerization of the enzyme from inactive dimers into the active tetrameric form. wikipedia.orgnih.govnih.gov This assembly is crucial as the active sites are located at the interface between subunits in the tetramer. wikipedia.orgnih.gov

GTP: Guanosine (B1672433) triphosphate (GTP) is a key allosteric activator. nih.govnih.gov It binds to the GAT domain and induces conformational changes that significantly enhance the hydrolysis of glutamine, thereby increasing the availability of ammonia for the synthetase reaction. pnas.orgnih.govnih.gov This regulation by a purine (B94841) nucleotide (GTP) helps to balance the relative amounts of purine and pyrimidine pools in the cell. nih.gov At very high concentrations, however, GTP can be inhibitory. nih.govnih.gov

CTP: The end-product, CTP, is a potent feedback inhibitor. libretexts.orgnih.gov It competes with the substrate UTP for binding to the active site in the AL domain, though it binds in a slightly different pocket. pnas.orgnih.gov This feedback inhibition prevents the over-accumulation of CTP. libretexts.org

CTPS activity is also regulated by post-translational modifications (PTMs), which are covalent changes to the protein after its synthesis. nih.gov The most well-characterized PTMs for CTPS are phosphorylation and ubiquitination.

Phosphorylation: Human CTPS1 is known to be regulated by phosphorylation. Phosphorylation by glycogen (B147801) synthase kinase 3 (GSK3) at Serine-571 and by casein kinase 1 at Serine-568 has been shown to inhibit enzyme activity. wikipedia.orgnih.gov Conversely, phosphorylation by protein kinase C at Serine-462 can stimulate CTPS1 activity, while phosphorylation at Threonine-455 by the same kinase leads to inhibition. nih.gov This demonstrates a complex regulatory network where different phosphorylation events can either activate or deactivate the enzyme.

Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins, has been shown to regulate CTPS by promoting the formation of filamentous structures known as cytoophidia. nih.govresearchgate.net This process appears to be involved in modulating enzyme activity and stability, potentially serving as a reservoir for the enzyme that can be rapidly activated. nih.gov

In humans and other mammals, two isoforms of CTP synthetase exist, CTPS1 and CTPS2, encoded by the CTPS1 and CTPS2 genes, respectively. nih.govwikipedia.orgnih.gov These isoforms share approximately 75% sequence identity but exhibit distinct expression patterns and physiological roles. nih.gov

CTPS1 is predominantly expressed in proliferating cells, especially lymphocytes, and is critical for immune function. nih.govbiorxiv.org Its expression is upregulated in activated lymphocytes to meet the high demand for CTP during cell division. nih.gov In contrast, CTPS2 is more ubiquitously expressed and is thought to be responsible for CTP synthesis in non-dividing cells, compensating for the absence of CTPS1 in many tissues. wikipedia.orgnih.gov Studies have shown that CTPS1 is generally more efficient at promoting cell proliferation than CTPS2, which is associated with a higher intrinsic enzymatic activity. nih.gov

Table 2: Comparison of Human CTPS1 and CTPS2 Isoforms

FeatureCTPS1CTPS2
Gene CTPS1CTPS2
Sequence Identity ~75% shared identity with CTPS2 nih.gov~75% shared identity with CTPS1 nih.gov
Expression Pattern High in proliferating cells, especially lymphocytes nih.govbiorxiv.orgMore ubiquitously expressed wikipedia.orgnih.gov
Primary Role Supports rapid cell division and immune response nih.govwikipedia.orgCTP synthesis for general cellular needs in various tissues wikipedia.org
Enzymatic Activity Higher intrinsic activity, more efficient in promoting proliferation nih.govLower intrinsic activity compared to CTPS1 nih.gov
Clinical Relevance Deficiency leads to severe immunodeficiency; a target in cancer and immunology nih.govwikipedia.orgDependency is less pronounced in many cancer cell lines biorxiv.org
Isoforms of Cytidine 5'-triphosphate Synthetase (e.g., CTPS1, CTPS2)
Differential Physiological Functions of Isoforms

Cytidine 5'-triphosphate (CTP) is an essential nucleotide involved in numerous cellular processes, including the synthesis of DNA, RNA, and phospholipids (B1166683). The final step in the de novo synthesis of CTP is catalyzed by CTP synthetase (CTPS), which converts Uridine 5'-triphosphate (UTP) to CTP. In humans, there are two isoforms of this enzyme, CTPS1 and CTPS2, which share over 75% of their amino acid sequence identity but exhibit distinct physiological roles. life-science-alliance.orgresearchgate.net

CTPS1 is the primary isoform responsible for providing CTP for DNA replication and is crucial for the proliferation of lymphocytes. researchgate.netnih.gov Its expression is typically low in resting T cells but is rapidly upregulated upon T-cell receptor activation. researchgate.net This isoform is highly regulated through various mechanisms, including phosphorylation and the formation of filamentous structures known as cytoophidia. life-science-alliance.orgwikipedia.org The formation of these filaments is thought to be a mechanism for regulating enzyme activity. wikipedia.org Studies have shown that CTPS1 has a higher intrinsic enzymatic activity compared to CTPS2 and is more resistant to inhibition by certain UTP analogs. nih.gov The critical role of CTPS1 in lymphocyte proliferation is underscored by the fact that its deficiency in humans leads to a combined immunodeficiency. researchgate.net

CTPS2, while also contributing to the cellular CTP pool, appears to have a more modest role in cell proliferation when CTPS1 is present. nih.govbiorxiv.org However, in the absence of CTPS1, the function of CTPS2 becomes essential for cell survival and proliferation. nih.govbiorxiv.org Although less is known about the specific regulation of CTPS2, it is understood to share some regulatory mechanisms with CTPS1, such as phosphorylation and filament formation. life-science-alliance.org Both isoforms are expressed in all tissues, but their relative importance can vary depending on the cell type and its proliferative state. life-science-alliance.org For instance, in rapidly proliferating cells like cancer cells, the activity of CTP synthase is generally higher to meet the increased demand for CTP. life-science-alliance.orgnih.gov

IsoformPrimary FunctionRegulationSignificance in Proliferation
CTPS1 CTP synthesis for DNA replication, crucial for lymphocyte proliferation. researchgate.netnih.govPhosphorylation, ubiquitination, polymerization into cytoophidia. life-science-alliance.orgMain contributor to cell proliferation. nih.gov
CTPS2 Contributes to the cellular CTP pool. nih.govPhosphorylation, filament formation. life-science-alliance.orgModest role when CTPS1 is present, but essential in its absence. nih.govbiorxiv.org

Cellular Localization of Pyrimidine Synthesis Enzymes

The de novo synthesis of pyrimidine nucleotides is a highly organized process with enzymes localized in different subcellular compartments. This compartmentalization is crucial for the efficient production of pyrimidines and the regulation of the pathway.

In animals, the first three steps of the pathway are catalyzed by a multifunctional enzyme called CAD, which consists of carbamoyl phosphate synthetase II, aspartate transcarbamoylase, and dihydroorotase. wikipedia.org CAD is primarily located in the cytosol, often in proximity to the mitochondria. wikipedia.org The fourth enzyme, dihydroorotate dehydrogenase (DHODH), is uniquely situated in the inner mitochondrial membrane. wikipedia.orgnih.govnih.gov The final two steps are carried out by another bifunctional enzyme, UMP synthase (UMPS), which contains orotate phosphoribosyltransferase and OMP decarboxylase activities, and is found in the cytosol. wikipedia.org

In plants, the subcellular organization of pyrimidine synthesis is more complex. The initial two enzymatic reactions, catalyzed by carbamoyl phosphate synthetase and aspartate transcarbamoylase, occur within the plastids. nih.govresearchgate.net The subsequent intermediate, carbamoyl aspartate, is then thought to be exported from the plastid for the next steps. Dihydroorotase and dihydroorotate dehydrogenase are located in the cytosol and mitochondria, respectively. nih.gov The final steps leading to the formation of Uridine monophosphate (UMP) also take place in the cytosol. researchgate.net The enzyme responsible for the final conversion of UTP to CTP, CTP synthase, is located in the cytosol in both plants and animals. researchgate.net

Enzyme/ComplexLocation (Animals)Location (Plants)
CAD (Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase, Dihydroorotase) Cytosol wikipedia.orgPlastids (first two enzymes), Cytosol (Dihydroorotase) nih.govresearchgate.net
Dihydroorotate dehydrogenase (DHODH) Inner mitochondrial membrane wikipedia.orgnih.govnih.govMitochondria nih.gov
UMP synthase (UMPS) (Orotate phosphoribosyltransferase, OMP decarboxylase) Cytosol wikipedia.orgCytosol nih.gov
CTP synthase (CTPS) CytosolCytosol researchgate.net

Pyrimidine Nucleotide Salvage Pathways

Recycling of Nucleosides and Nucleobases for Cytidine 5'-triphosphate Production

The salvage pathway provides a mechanism for the cell to recycle pre-existing pyrimidine nucleosides and nucleobases, derived from the breakdown of DNA and RNA or from the diet, to synthesize nucleotides. youtube.comnih.gov This process is crucial for maintaining the nucleotide pool, especially in cells that have a limited capacity for de novo synthesis.

The key steps in the pyrimidine salvage pathway leading to the production of CTP involve the conversion of pyrimidine bases (uracil and cytosine) and their corresponding nucleosides (uridine and cytidine) into nucleotide monophosphates. Uracil can be converted to UMP by the action of uridine phosphorylase to form uridine, which is then phosphorylated by uridine kinase. youtube.com Alternatively, uracil can be directly converted to UMP by uracil phosphoribosyltransferase. researchgate.net

Cytosine can be deaminated to uracil by cytidine deaminase, which then enters the salvage pathway as described above. youtube.com Cytidine can be phosphorylated by uridine-cytidine kinase to form Cytidine monophosphate (CMP). wikipedia.org Once UMP and CMP are formed, they can be further phosphorylated by nucleoside monophosphate kinases and nucleoside diphosphate kinases to their respective triphosphate forms, UTP and CTP. wikipedia.orgnih.gov The enzymatic synthesis of nucleoside triphosphates from ribonucleic acid has been demonstrated, where RNA is first hydrolyzed to 5'-nucleoside monophosphates, which are then converted to triphosphates. nih.gov

Energetic Efficiency Compared to De Novo Synthesis

The salvage pathway is significantly more energetically efficient than the de novo synthesis pathway. nih.govpediaa.com The de novo pathway requires a substantial investment of energy, primarily in the form of ATP, to build the pyrimidine ring from simple precursor molecules like bicarbonate, aspartate, and glutamine. nih.gov In contrast, the salvage pathway utilizes pre-formed bases and nucleosides, thereby bypassing the energy-intensive steps of ring synthesis. pediaa.com

For example, the synthesis of one molecule of a purine nucleotide via the de novo pathway consumes six ATP molecules, whereas the salvage pathway requires only one ATP molecule per purine molecule. nih.govresearchgate.net A similar energy-saving principle applies to pyrimidine salvage. This energetic advantage makes the salvage pathway particularly important in tissues with high energy demands or limited capacity for de novo synthesis. pediaa.com

Interplay between De Novo and Salvage Pathways in Different Cellular States

The de novo and salvage pathways are not mutually exclusive; rather, they are interconnected and their relative contributions to the nucleotide pool can vary depending on the cellular state, such as the stage of the cell cycle, the rate of proliferation, and the availability of nutrients. researchgate.net

In rapidly proliferating cells, such as cancer cells or activated lymphocytes, there is a high demand for nucleotides to support DNA and RNA synthesis. nih.govresearchgate.net In these situations, the de novo synthesis pathway is often upregulated to meet this increased demand. nih.gov However, salvage pathways also play a crucial role in these cells to efficiently recycle nucleotides. researchgate.net

In contrast, differentiated, non-proliferating cells may rely more heavily on the salvage pathway to maintain their nucleotide pools. nih.gov There is a dynamic interplay between the two pathways, and cells can often compensate for the inhibition of one pathway by upregulating the other. researchgate.net For instance, if the de novo pathway is blocked, cells can increase their reliance on the salvage pathway to obtain the necessary nucleotides, provided that external sources of nucleosides or nucleobases are available. nih.gov This metabolic plasticity ensures a continuous supply of essential nucleotides for various cellular functions. nih.gov

Roles of Cytidine 5 Triphosphate in Macromolecular Synthesis

Transcriptional Processes and Ribonucleic Acid (RNA) Synthesis

CTP is a direct and indispensable precursor for the synthesis of RNA, a process central to the expression of genetic information. Its roles range from being a fundamental building block to participating in the regulation of gene expression.

During transcription, the enzyme RNA polymerase synthesizes an RNA molecule by reading a DNA template. CTP serves as one of the four essential ribonucleoside triphosphate substrates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP). baseclick.eufiveable.me RNA polymerase moves along the DNA template and, upon encountering a guanine (B1146940) (G) base, it incorporates a cytidine (B196190) monophosphate (CMP) unit from CTP into the elongating RNA strand. fiveable.me This incorporation involves the formation of a phosphodiester bond, a reaction driven by the energy released from the cleavage of the high-energy pyrophosphate (PPi) group from CTP. fiveable.me This fundamental role makes CTP indispensable for the elongation of virtually all RNA transcripts in the cell.

Table 1: Nucleoside Triphosphates in Canonical RNA Synthesis

Nucleoside TriphosphateAbbreviationIncorporated BasePairs with DNA Base
Adenosine 5'-triphosphateATPAdenineThymine
Guanosine 5'-triphosphateGTPGuanineCytosine
Cytidine 5'-triphosphate CTP Cytosine Guanine
Uridine 5'-triphosphateUTPUracil (B121893)Adenine

While the vast majority of transcription initiates with a purine (B94841) nucleotide (ATP or GTP), instances of non-canonical initiation exist. In bacteria, for example, transcription from the rrnB P2 promoter, which contributes to ribosomal RNA synthesis, can initiate with several cytosine residues. umbc.edu This indicates that under certain promoter contexts, CTP can serve as the initiating nucleotide.

Furthermore, structural studies of transcription initiation have provided insights into the process. A crystal structure of a T. thermophilus RNA polymerase initial product complex, formed upon initiation with NAD+/dp-CoA and CTP, showed the adenosine part of the non-canonical initiating nucleotide and the cytosine from CTP base-pairing with the DNA template strand. oup.com While this study focused on NAD+ capping, it demonstrates the interaction of CTP at the very early stages of transcription. oup.com Additionally, various modified CTP derivatives, such as 5-((4-azidophenacyl)thio) cytidine-5'-triphosphate (B129977) (5-APAS-CTP) and N4-acyl-2'-deoxycytidine-5'-triphosphates, have been synthesized and used experimentally. oup.com These analogs can functionally replace CTP and be incorporated into RNA by polymerases, serving as tools to study transcription complex structures and dynamics. oup.com

The intracellular concentration of CTP is the lowest among all nucleotides, making its synthesis a potential rate-limiting step for processes that require it, including RNA synthesis. nih.govnih.gov The activity of CTP synthase, the enzyme responsible for the final step of de novo CTP biosynthesis, is tightly regulated by the intracellular concentrations of its substrate UTP and its product, CTP, through feedback inhibition. nih.govnih.gov This regulatory mechanism ensures that the CTP pool is maintained in balance with cellular demand.

This link between CTP concentration and its synthesis rate implies that CTP availability can directly influence the rate of transcription. Research in bacteria has shown that the activity of ribosomal RNA (rrn) promoters is highly sensitive to the concentration of the initiating nucleotide. umbc.edu For instance, transcription from the rrnB P2 promoter, which can start with C, is insensitive to reduced CTP concentrations in vitro, allowing for rRNA production under conditions where other transcription might be limited. umbc.edu In contrast, promoters that initiate with ATP or GTP are highly dependent on the respective purine NTP concentrations. umbc.edu This suggests a mechanism where the availability of specific nucleotides, including CTP, can selectively control the expression of certain classes of genes to meet the metabolic and growth needs of the cell. umbc.edu

Deoxyribonucleic Acid (DNA) Synthesis

While CTP is a ribonucleotide and not a direct building block of DNA, it is the essential precursor for deoxycytidine 5'-triphosphate (dCTP), one of the four cornerstones of DNA synthesis.

The synthesis of dCTP from CTP is a multi-step enzymatic process. A crucial and rate-limiting step in this pathway is catalyzed by the enzyme ribonucleotide reductase (RNR) . ontosight.airesearchgate.net However, RNR does not act directly on CTP. Instead, it specifically reduces the diphosphate (B83284) forms of ribonucleotides. youtube.com Therefore, CTP must first be converted to cytidine 5'-diphosphate (CDP). RNR then catalyzes the reduction of the ribose sugar in CDP to a deoxyribose, forming deoxycytidine 5'-diphosphate (dCDP). ontosight.aiwikipedia.org Finally, the enzyme nucleoside diphosphate kinase phosphorylates dCDP to generate the final product, deoxycytidine 5'-triphosphate (dCTP). fiveable.meontosight.aiontosight.ai

Table 2: Enzymatic Pathway from CTP to dCTP

Starting SubstrateEnzymeProduct
Cytidine 5'-triphosphate (CTP)(Various phosphatases)Cytidine 5'-diphosphate (CDP)
Cytidine 5'-diphosphate (CDP)Ribonucleotide Reductase (RNR)Deoxycytidine 5'-diphosphate (dCDP)
Deoxycytidine 5'-diphosphate (dCDP)Nucleoside Diphosphate KinaseDeoxycytidine 5'-triphosphate (dCTP)

This conversion pathway is tightly regulated to ensure that the cellular pools of deoxyribonucleotides are sufficient and balanced for the demands of DNA synthesis. ontosight.aicreative-proteomics.com

Once synthesized, dCTP serves as a fundamental building block for DNA synthesis. baseclick.eufiveable.me During DNA replication, DNA polymerases incorporate dCTP into the growing DNA strand opposite guanine residues on the template strand. baseclick.eucreative-proteomics.com The hydrolysis of the pyrophosphate group from dCTP provides the energy required for the formation of the phosphodiester bond, extending the DNA chain. excedr.comwikipedia.org

Maintaining a balanced pool of all four dNTPs, including dCTP, is critical for the fidelity of DNA replication. fiveable.me An imbalance, either a deficiency or a surplus of dCTP relative to the other dNTPs, can lead to an increased rate of mutations during DNA synthesis. creative-proteomics.com

In addition to its role in replication, dCTP is also vital for numerous DNA repair mechanisms that maintain genomic integrity. baseclick.euontosight.ai For example, in processes like nucleotide excision repair, dCTP is used by DNA polymerases to fill in the gaps created after damaged or mismatched nucleotides have been removed, ensuring the correct DNA sequence is restored. baseclick.eu

Cytidine 5 Triphosphate in Lipid Metabolism and Membrane Biogenesis

Phospholipid Biosynthesis Pathways

The synthesis of PC and PE from choline (B1196258) and ethanolamine (B43304), respectively, is accomplished through parallel branches of the Kennedy pathway. nih.govwikipedia.org This pathway, first elucidated by Eugene P. Kennedy, involves the activation of phosphocholine (B91661) and phosphoethanolamine by CTP to form high-energy intermediates, which are then transferred to diacylglycerol to yield the final phospholipid products. nih.govwikipedia.org

The Kennedy pathway is bifurcated into the CDP-choline and CDP-ethanolamine branches, responsible for the synthesis of PC and PE, respectively. wikipedia.org Both branches follow a similar sequence of three enzymatic reactions. The initial step involves the phosphorylation of choline or ethanolamine. The second and rate-limiting step is the reaction of the resulting phosphocholine or phosphoethanolamine with CTP to form cytidine (B196190) diphosphate-choline (CDP-choline) or cytidine diphosphate-ethanolamine (CDP-ethanolamine). wikipedia.org In the final step, the phosphocholine or phosphoethanolamine moiety is transferred from the CDP-activated intermediate to a molecule of diacylglycerol. nih.gov

The Kennedy Pathway (CDP-Choline and CDP-Ethanolamine Branches)

Cytidine 5'-triphosphate:Phosphocholine Cytidylyltransferase (CCT) Activity
Role as a Rate-Limiting Enzyme

CCT is widely recognized as the rate-limiting enzyme in the de novo biosynthesis of phosphatidylcholine via the Kennedy pathway. nih.govnih.gov Its activity is a crucial determinant of the cell's capacity to synthesize PC, and therefore plays a vital role in membrane biogenesis. nih.gov The regulation of CCT activity ensures that the production of PC is tightly coupled to the cellular demand for membrane phospholipids (B1166683). Studies have shown that the activity of CCT and the rate of PC synthesis increase significantly when cells enter the G1 phase of the cell cycle, highlighting its importance for cell proliferation. nih.gov

Regulation by Lipid Bilayers and Membrane Curvature

The activity of CCT is exquisitely sensitive to the lipid environment and is regulated by its direct interaction with cellular membranes. researchgate.net CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive state and a membrane-associated, active state. nih.gov The translocation of CCT to membranes, such as the nuclear envelope and the endoplasmic reticulum, is a key mechanism for its activation. nih.govmolbiolcell.org

This association is promoted by membranes that are deficient in phosphatidylcholine and enriched in anionic phospholipids and lipids that induce negative curvature strain, such as diacylglycerol. nih.govresearchgate.net The binding of CCT to these membranes is thought to induce a conformational change that relieves an autoinhibitory constraint, leading to a significant increase in its catalytic activity. nih.gov This mechanism allows the cell to sense the lipid composition of its membranes and adjust the rate of PC synthesis accordingly to maintain membrane homeostasis. researchgate.net Research indicates that CCT activation by the negative curvature strain induced by diacylglycerol can be counteracted by lysophospholipids, which have an opposing curvature stress. researchgate.net

Isoforms of CCT (e.g., CCTα, CCTβ) and their Specific Functions

In mammals, CCT is encoded by two genes, giving rise to two major isoforms, CCTα and CCTβ. nih.govnih.gov These isoforms exhibit distinct tissue distributions and subcellular localizations, suggesting they have specialized functions. nih.govnih.gov

CCTα is ubiquitously expressed and is considered the primary CCT isoform in most tissues. nih.govnih.gov It contains a nuclear localization signal, and is typically found in the nucleus in its inactive state. wikipedia.orgnih.gov Upon activation, it translocates to the nuclear envelope and endoplasmic reticulum. nih.govmolbiolcell.org CCTα is essential for embryonic development and cell proliferation. nih.gov

CCTβ has a more restricted tissue distribution, with higher expression levels in the brain and reproductive organs. nih.gov Unlike CCTα, CCTβ isoforms lack a nuclear localization signal and are predominantly found in the cytoplasm and associated with the endoplasmic reticulum. nih.govnih.gov There are splice variants of CCTβ, such as CCTβ1 and CCTβ2, which differ in their C-terminal regions and phosphorylation status. nih.gov CCTβ2, in particular, has been implicated in neuronal cell growth and neurite branching. nih.gov While CCTα is crucial for the survival of most cells, CCTβ2 can compensate for the loss of CCTα in some cell types, such as macrophages. nih.gov

The existence of these isoforms allows for differential regulation of PC synthesis in various tissues and cellular compartments, catering to their specific metabolic needs.

The formation of the activated intermediates, CDP-choline and CDP-ethanolamine, is the central step in the Kennedy pathway, catalyzed by CCT and CTP:phosphoethanolamine cytidylyltransferase (PCYT2), respectively. nih.govmdpi.com

In the CDP-choline branch, CCT catalyzes the reaction between CTP and phosphocholine to produce CDP-choline and pyrophosphate. wikipedia.org Similarly, in the CDP-ethanolamine branch, PCYT2, the rate-limiting enzyme of this branch, catalyzes the reaction of CTP with phosphoethanolamine to yield CDP-ethanolamine and pyrophosphate. mdpi.comwikigenes.orgnih.gov These reactions are reversible; however, the subsequent rapid hydrolysis of pyrophosphate drives the reactions in the forward direction, favoring the synthesis of the CDP-activated intermediates. nih.gov The production of these high-energy molecules is a critical preparatory step for the final transfer of the headgroups to diacylglycerol. nih.gov

Kinetic Properties of CCT and PCYT2 Isoforms

Enzyme Isoform Substrate Km (µM) Vmax (nmol/min/µmol enzyme)
Murine PCYT2α Phosphoethanolamine 318.4 138.0
Murine PCYT2β Phosphoethanolamine 140.3 114.4
Murine PCYT2α CTP 102.0 -
Murine PCYT2β CTP 84.09 -

This table presents a summary of the kinetic parameters for the alpha and beta isoforms of murine CTP:phosphoethanolamine cytidylyltransferase (PCYT2). Data is sourced from a study on the catalytic properties of these isoforms. nih.gov

CDP-Diacylglycerol Pathway

The CDP-diacylglycerol pathway is a crucial route for the biosynthesis of several key phospholipids that are fundamental components of cellular membranes. This pathway is initiated by the activation of phosphatidic acid through its reaction with Cytidine 5'-triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-diacylglycerol). This high-energy intermediate then serves as a precursor for the synthesis of other important phospholipids.

Cytidine 5'-triphosphate as a Precursor for CDP-Diacylglycerol

Cytidine 5'-triphosphate (CTP) is an essential nucleotide that plays a central role in the synthesis of all membrane phospholipids. documentsdelivered.comwikipedia.org It serves as the direct precursor for the activated, energy-rich intermediate, CDP-diacylglycerol. documentsdelivered.com The formation of CDP-diacylglycerol from phosphatidic acid and CTP is a critical step, catalyzed by the enzyme CDP-diacylglycerol synthase. msu.eduportlandpress.com This reaction provides the necessary precursor for the synthesis of a variety of phosphoglycerides. msu.edu

The enzyme CDP-diacylglycerol synthase is an integral membrane protein found across all domains of life. themedicalbiochemistrypage.org In mammalian cells, two isoforms of this enzyme, CDS1 and CDS2, have been identified and are localized to the endoplasmic reticulum. themedicalbiochemistrypage.org Research has shown that these isoforms may have different specificities for the fatty acid composition of the phosphatidic acid substrate. mhmedical.com For instance, CDS2 exhibits a preference for 1-stearoyl-2-arachidonoyl-sn-phosphatidic acid, which is a common acyl chain composition found in phosphatidylinositol. mhmedical.com

The reaction catalyzed by CDP-diacylglycerol synthase is significant as it represents a key regulatory point in lipid metabolism, channeling phosphatidic acid towards the synthesis of specific phospholipids. portlandpress.com The availability of CTP can, therefore, influence the rate of CDP-diacylglycerol formation and, consequently, the biosynthesis of downstream phospholipids.

Synthesis of Phosphatidylserine (B164497), Phosphatidylethanolamine (B1630911), and Phosphatidylcholine

While the CDP-diacylglycerol pathway is a primary route for the synthesis of phosphatidylinositol and cardiolipin, the synthesis of the major membrane phospholipids—phosphatidylserine, phosphatidylethanolamine, and phosphatidylcholine—in mammalian cells primarily occurs through pathways that also depend on CTP, but in a different manner. themedicalbiochemistrypage.orgnih.gov These pathways are often referred to as the Kennedy pathways. documentsdelivered.comnih.gov

In these pathways, CTP is required for the synthesis of activated head groups, namely CDP-choline and CDP-ethanolamine. documentsdelivered.com

Phosphatidylcholine (PC) Synthesis: The de novo synthesis of PC, the most abundant phospholipid in mammalian cell membranes, predominantly occurs via the CDP-choline pathway. nih.gov This pathway begins with the phosphorylation of choline, followed by the reaction of phosphocholine with CTP to form CDP-choline. nih.govnih.gov This reaction is catalyzed by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase (CCT). nih.govnih.gov Finally, the phosphocholine moiety from CDP-choline is transferred to diacylglycerol to form phosphatidylcholine. nih.gov

Phosphatidylethanolamine (PE) Synthesis: Similar to PC synthesis, the de novo synthesis of PE occurs through the CDP-ethanolamine pathway. nih.gov Ethanolamine is first phosphorylated to phosphoethanolamine. nih.gov Subsequently, CTP reacts with phosphoethanolamine in a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) to produce CDP-ethanolamine. nih.gov This activated ethanolamine head group is then transferred to diacylglycerol to yield phosphatidylethanolamine. nih.govyoutube.com

Phosphatidylserine (PS) Synthesis: In mammalian cells, phosphatidylserine is primarily synthesized through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine, is replaced with serine. nih.gov However, the synthesis of the precursor phospholipids, PC and PE, is dependent on CTP, thus indirectly linking CTP to PS synthesis.

The regulation of CTP synthetase activity, the enzyme responsible for the synthesis of CTP, has been shown to play an important role in the regulation of phospholipid synthesis. physiology.org Studies in yeast have demonstrated that alterations in CTP levels can affect the synthesis rates of phosphatidylcholine and phosphatidylethanolamine. physiology.org

EnzymeSubstratesProductPathway
CDP-diacylglycerol synthasePhosphatidic acid, CTPCDP-diacylglycerolCDP-diacylglycerol Pathway
CTP:phosphocholine cytidylyltransferase (CCT)Phosphocholine, CTPCDP-cholineCDP-choline Pathway (for PC synthesis)
CTP:phosphoethanolamine cytidylyltransferase (Pcyt2)Phosphoethanolamine, CTPCDP-ethanolamineCDP-ethanolamine Pathway (for PE synthesis)

Sphingomyelin (B164518) and Triglyceride Synthesis via CTP-dependent Pathways

Cytidine 5'-triphosphate plays a crucial, albeit often indirect, role in the synthesis of other important lipid molecules such as sphingomyelin and triglycerides.

The synthesis of sphingomyelin, a major component of cell membranes, particularly in the myelin sheath of nerve cells, is intricately linked to the CTP-dependent synthesis of phosphatidylcholine. libretexts.org Sphingomyelin is formed by the transfer of a phosphocholine head group from phosphatidylcholine to ceramide, a reaction catalyzed by the enzyme sphingomyelin synthase. nih.gov This process does not directly consume CTP. However, the continuous supply of phosphatidylcholine as a substrate for this reaction is dependent on the CDP-choline pathway, which, as previously discussed, is a CTP-dependent process. nih.govlibretexts.org Therefore, CTP is essential for maintaining the pool of phosphatidylcholine required for ongoing sphingomyelin synthesis.

Furthermore, there exists a regulatory interplay between sphingolipid and phospholipid metabolism. Metabolites derived from the breakdown of sphingomyelin, such as ceramide and sphingosine, have been shown to inhibit CTP:phosphocholine cytidylyltransferase, the rate-limiting enzyme in the CDP-choline pathway. portlandpress.comnih.gov This inhibition can lead to a decrease in phosphatidylcholine synthesis, which in turn could affect the rate of sphingomyelin synthesis.

The synthesis of triglycerides, the main form of energy storage in the body, is not directly dependent on CTP. The primary pathway for triglyceride synthesis involves the sequential acylation of glycerol-3-phosphate or dihydroxyacetone phosphate (B84403) with fatty acyl-CoAs. mhmedical.comphysiology.org However, CTP-dependent phospholipid synthesis plays an important regulatory role in triglyceride metabolism.

Diacylglycerol is a key intermediate that stands at a metabolic branch point, serving as a precursor for both the synthesis of phosphatidylcholine (via the CDP-choline pathway) and triglycerides. nih.gov The activity of the CTP-dependent CDP-choline pathway can influence the channeling of diacylglycerol towards phosphatidylcholine synthesis, thereby affecting its availability for triglyceride synthesis. nih.gov Research has shown that impaired phosphatidylcholine synthesis, for example, due to reduced activity of CTP:phosphocholine cytidylyltransferase, can lead to a redirection of diacylglycerol towards triglyceride synthesis, resulting in increased triglyceride accumulation and storage in lipid droplets. nih.govnih.gov

Studies in mice with a deficiency in CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), the rate-limiting enzyme in the CDP-ethanolamine pathway, have also demonstrated a link between CTP-dependent phospholipid synthesis and triglyceride metabolism. nih.gov These mice exhibit hypertriglyceridemia, suggesting that a reduction in phosphatidylethanolamine synthesis leads to a surplus of diacylglycerol and fatty acids, which are then shunted towards triglyceride production. nih.gov

Lipid MoleculeRelationship to CTP-dependent PathwaysKey Intermediates/Pathways
Sphingomyelin Indirectly dependent. Requires phosphatidylcholine, which is synthesized via the CTP-dependent CDP-choline pathway.Phosphatidylcholine, Ceramide, CDP-choline pathway
Triglyceride Indirectly regulated. CTP-dependent phospholipid synthesis influences the availability of the common precursor, diacylglycerol.Diacylglycerol, Glycerol-3-phosphate, Fatty acyl-CoAs, CDP-choline pathway

Cytidine 5 Triphosphate in Glycosylation and Other Metabolic Processes

Protein Sialylation

Protein sialylation is a crucial post-translational modification where sialic acid residues are added to glycoproteins and glycolipids. ontosight.ai This process is highly dependent on CTP, which acts as a precursor for the activated form of sialic acid. nih.gov

The journey of sialylation begins with the synthesis of sialic acid, which is then activated in the nucleus. This activation is a key step where CTP is indispensable. The enzyme CMP-sialic acid synthetase (CMAS) catalyzes the reaction between sialic acid and CTP to form cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) and pyrophosphate. nih.govresearchgate.netoup.com In eukaryotic cells, this activation process uniquely occurs within the nucleus. oup.comnih.gov

Once synthesized, CMP-Neu5Ac, the activated sugar donor, is transported from the nucleus to the Golgi apparatus. nih.gov In the Golgi, a family of enzymes known as sialyltransferases facilitates the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycan chains on proteins and lipids. ontosight.ai There are over 20 different sialyltransferases in humans, each exhibiting specificity for the acceptor molecule and the linkage formed. ontosight.ai

The process of protein sialylation is integral to a multitude of biological functions. Sialic acids on the cell surface are involved in cell-cell interactions, immune responses, and protein stability. ontosight.ai Aberrant sialylation patterns have been linked to various diseases, highlighting the importance of the CTP-dependent synthesis of CMP-sialic acid. ontosight.ai

ComponentFunction in Protein SialylationCellular Location
Cytidine 5'-triphosphate (CTP)Provides the CMP moiety and energy for the activation of sialic acid. nih.govresearchgate.netNucleus
Sialic AcidThe sugar residue that is attached to glycoproteins and glycolipids.Cytosol, Nucleus
CMP-Sialic Acid Synthetase (CMAS)Enzyme that catalyzes the formation of CMP-sialic acid from CTP and sialic acid. nih.govresearchgate.netNucleus nih.gov
CMP-Sialic Acid (CMP-Neu5Ac)The activated nucleotide sugar donor for sialyltransferases. ontosight.aiNucleus, Cytoplasm, Golgi Apparatus
SialyltransferasesEnzymes that transfer sialic acid from CMP-sialic acid to acceptor glycans. ontosight.aiGolgi Apparatus

Glycoprotein (B1211001) Precursor Dolichol Phosphate (B84403) Synthesis

The synthesis of N-linked glycoproteins, a major class of proteins with attached carbohydrate chains, relies on a lipid carrier molecule called dolichol phosphate. nih.gov Cytidine 5'-triphosphate is essential for the synthesis of this crucial precursor. nih.gov

Dolichol phosphate serves as a lipid anchor in the membrane of the endoplasmic reticulum (ER) for the assembly of the oligosaccharide precursor that is subsequently transferred to proteins. nih.gov The availability of dolichol phosphate can be a rate-limiting factor in glycoprotein biosynthesis. nih.govnih.gov

The synthesis of dolichol phosphate from dolichol is catalyzed by the enzyme dolichol kinase. wikipedia.org This enzyme specifically utilizes CTP as the phosphate donor in a reaction that yields dolichyl phosphate and cytidine diphosphate (B83284) (CDP). wikipedia.org This CTP-dependent phosphorylation is a terminal and critical step in the de novo biosynthesis of dolichol phosphate. wikipedia.orguniprot.org

The dolichol kinase is an integral membrane protein of the endoplasmic reticulum, with its catalytic site, including the CTP-binding domain, facing the cytoplasm. nih.govoup.com This localization is significant as the initial steps of N-glycan synthesis also occur on the cytoplasmic face of the ER. nih.gov Therefore, the CTP-dependent synthesis of dolichol phosphate is strategically positioned to provide the necessary precursor for glycoprotein synthesis. nih.govcdnsciencepub.com

ComponentRole in Dolichol Phosphate SynthesisKey Characteristics
Cytidine 5'-triphosphate (CTP)Phosphate donor for the phosphorylation of dolichol. wikipedia.orgRequired for the terminal step in de novo synthesis. uniprot.org
DolicholSubstrate that is phosphorylated to form the active lipid carrier. wikipedia.orgA long-chain polyisoprenoid alcohol.
Dolichol Kinase (DOLK)Enzyme that catalyzes the CTP-dependent phosphorylation of dolichol. wikipedia.orgLocated in the endoplasmic reticulum membrane. nih.gov
Dolichol PhosphateProduct of the reaction; serves as a lipid carrier for oligosaccharide synthesis. nih.govEssential for N-linked protein glycosylation. wikipedia.org

Interactions with Cellular Energy Metabolism beyond Nucleic Acid and Lipid Synthesis

Cytidine 5'-triphosphate functions as a high-energy molecule, analogous to adenosine (B11128) triphosphate (ATP), and its energy is harnessed for a specific set of metabolic reactions beyond the synthesis of nucleic acids and lipids. youtube.com One of the primary avenues through which CTP contributes to cellular energy metabolism is its indispensable role in protein glycosylation. youtube.com

Protein glycosylation is an energy-intensive process that involves the synthesis and activation of sugars, followed by their transfer to proteins. CTP provides the necessary energy for the activation of sialic acid, a critical step in the sialylation of many proteins. nih.gov The synthesis of CMP-sialic acid from CTP and sialic acid involves the cleavage of a high-energy phosphate bond in CTP, thereby driving the reaction forward.

Furthermore, the CTP-dependent synthesis of dolichol phosphate is another energy-requiring process essential for N-linked glycosylation. nih.gov The phosphorylation of dolichol by CTP ensures the availability of the lipid carrier required for the assembly of oligosaccharide chains destined for glycoproteins.

In certain cellular contexts, such as in bortezomib-resistant multiple myeloma cells, an increase in the concentration of CTP, along with GTP and UTP, has been observed. nih.gov This suggests a potential link between altered energy metabolism and the demand for nucleotide triphosphates, including CTP, for processes such as increased glycosylation. nih.gov The requirement of CTP for the synthesis of sialoglycoproteins further underscores its role in energy-demanding biosynthetic pathways that are crucial for cellular function. nih.gov

Regulatory Mechanisms Governing Cytidine 5 Triphosphate Homeostasis

Transcriptional and Post-Translational Regulation of Cytidine (B196190) 5'-triphosphate Synthetase

The cellular levels and activity of CTP synthetase are modulated at multiple levels to ensure a balanced supply of CTP.

Transcriptional Regulation: The expression of the genes encoding CTP synthetase is responsive to the cell's metabolic state and proliferative signals. For instance, the transcription factor Myc has been shown to influence the levels of CTP synthetase. wikipedia.org During periods of rapid cell growth and division, when the demand for nucleotides is high, the transcription of CTPS genes is often upregulated to increase the enzyme's production.

Post-Translational Modifications: CTP synthetase activity is also subject to rapid control through post-translational modifications. wikipedia.org Phosphorylation is a key mechanism; for example, phosphorylation of human CTPS1 can inhibit its activity. wikipedia.orgnih.gov In yeast, protein kinases A and C phosphorylate and stimulate CTP synthetase activity. nih.gov Another modification is ubiquitination, which can target the enzyme for degradation, thereby controlling its cellular concentration. nih.govtandfonline.com The formation of filamentous structures, or cytoophidia, also protects CTPS from ubiquitination and degradation, thus stabilizing the protein. nih.gov

Feedback Inhibition and Allosteric Control by Product and Substrates

The catalytic activity of CTP synthetase is directly influenced by the binding of its substrates and products to allosteric sites, allowing for immediate adjustments to changes in the nucleotide pool. wikipedia.orgnih.govnih.gov

Feedback Inhibition by CTP: The end product, CTP, acts as a feedback inhibitor of CTP synthetase. nih.govelifesciences.orgescholarship.orgnih.govresearchgate.net CTP binds to an allosteric site on the enzyme, which is distinct from the active site for the substrate UTP, inducing a conformational change that reduces the enzyme's activity. nih.govwikipedia.orgnih.govresearchgate.net This inhibitory effect is crucial for preventing the overaccumulation of CTP and maintaining a balanced nucleotide pool. nih.govnih.govnih.gov

Allosteric Control by Substrates and Other Nucleotides: The substrates ATP and UTP, as well as the nucleotide GTP, act as positive allosteric regulators. cytoophidia.comnih.govmdpi.com The binding of ATP and UTP promotes the formation of the active tetrameric form of the enzyme from inactive dimers. nih.govnih.govresearchgate.netmdpi.com GTP allosterically activates the glutamine hydrolysis activity of CTPS, which is necessary for providing the nitrogen for CTP synthesis. nih.govcytoophidia.comwikipedia.orgmdpi.com This complex allosteric regulation ensures that CTP synthesis is coordinated with the availability of energy (ATP) and purine (B94841) nucleotides (GTP). wikipedia.orgnih.gov

RegulatorType of RegulationEffect on CTPS Activity
Cytidine 5'-triphosphate (CTP)Feedback InhibitionDecrease nih.govelifesciences.orgnih.gov
Uridine (B1682114) 5'-triphosphate (UTP)Allosteric ActivationIncrease cytoophidia.comnih.gov
Adenosine (B11128) 5'-triphosphate (ATP)Allosteric ActivationIncrease cytoophidia.comnih.gov
Guanosine (B1672433) 5'-triphosphate (GTP)Allosteric ActivationIncrease cytoophidia.comwikipedia.orgmdpi.com

Cytidine 5'-triphosphate Synthetase Filamentation (Cytoophidia)

Under specific cellular conditions, CTP synthetase molecules can self-assemble into micron-scale, filamentous structures called cytoophidia. cytoophidia.commdpi.comtandfonline.com This phenomenon represents a higher order of enzyme regulation. tandfonline.com

Structure and Assembly Dynamics of Filaments

Cytoophidia are dynamic structures that can rapidly assemble and disassemble in response to changes in the cellular environment. nih.govmdpi.commdpi.comresearchgate.net Their formation is influenced by the concentrations of substrates and products. nih.govelifesciences.orgescholarship.org In some organisms, the product CTP induces filament formation, while substrates like UTP and ATP promote disassembly. elifesciences.org However, in humans, substrates can promote filament assembly. nih.govcell.comportlandpress.com Cryo-electron microscopy has revealed that these filaments are composed of stacked CTPS tetramers. nih.govescholarship.orgelifesciences.orgnih.gov The structure of these filaments can be reticular, providing a scaffold for other enzymes. mdpi.combiorxiv.org

Role in Enzyme Activity Regulation and Cellular Function

The formation of cytoophidia modulates the catalytic activity of CTP synthetase. cytoophidia.comnih.govtandfonline.comresearchgate.net In bacteria, polymerization inhibits enzyme activity, serving as a mechanism for feedback inhibition. nih.govcell.comelifesciences.orgprinceton.edu Conversely, in humans, the assembly of CTPS into filaments can increase its catalytic activity. nih.govcell.comportlandpress.com This sequestration of the enzyme into filaments allows for a sensitive control of CTP production. elifesciences.orgelifesciences.org Cytoophidia are also involved in other cellular processes, such as protein stabilization by preventing ubiquitination and degradation, and potentially in regulating cell shape. nih.govresearchgate.net

Evolutionary Conservation Across Organisms

The ability of CTP synthetase to form filamentous structures is a remarkably conserved phenomenon observed across all domains of life, including bacteria, yeast, fruit flies, and humans. nih.govnih.govcytoophidia.comescholarship.orgelifesciences.org This widespread conservation suggests that the regulation of enzyme activity through filamentation is a fundamental and ancient cellular mechanism. nih.govnih.govtandfonline.com While the filament structures and their effect on enzyme activity can differ between prokaryotes and eukaryotes, the underlying principle of regulating metabolism through dynamic enzyme assembly is a common theme. nih.govnih.govcell.com

Comparative Biochemistry and Physiological Roles of Cytidine 5 Triphosphate Across Biological Systems

Prokaryotic Cytidine (B196190) 5'-triphosphate Metabolism

Cytidine 5'-triphosphate (CTP) is an essential nucleotide in prokaryotes, playing a critical role in the synthesis of DNA, RNA, and phospholipids (B1166683). The de novo synthesis of CTP is catalyzed by the enzyme CTP synthetase, encoded by the pyrG gene. This enzyme facilitates the ATP-dependent conversion of Uridine (B1682114) 5'-triphosphate (UTP) to CTP, with glutamine or ammonia (B1221849) serving as the nitrogen source. This final step in the pyrimidine (B1678525) biosynthesis pathway is a key regulatory point in nucleotide metabolism. researchgate.netmdpi.com

The activity of prokaryotic CTP synthetase is tightly regulated to maintain appropriate intracellular nucleotide pools. A primary mechanism of regulation is feedback inhibition by the end-product, CTP. nih.gov This allosteric regulation allows the cell to modulate CTP synthesis in response to its immediate metabolic needs. Guanosine (B1672433) 5'-triphosphate (GTP) acts as an allosteric activator, a mechanism that helps to balance the relative amounts of purine (B94841) and pyrimidine nucleotides. mdpi.comwikipedia.org

In some bacteria, such as Caulobacter crescentus, CTP synthase has been shown to be a bifunctional enzyme. nih.gov In addition to its catalytic role in CTP synthesis, it can form filamentous structures that are part of the bacterial cytoskeleton. nih.gov These filaments are involved in determining cell shape, a function that is independent of its enzymatic activity. nih.gov This dual role highlights the integration of metabolic processes with cellular architecture in prokaryotes. The formation of these filaments can also serve as an additional layer of regulation, with polymerization affecting enzyme activity. wikipedia.orgnih.gov

Key Aspects of Prokaryotic CTP Metabolism:

FeatureDescriptionReferences
Key Enzyme CTP synthetase (encoded by pyrG) researchgate.net
Primary Function Synthesis of DNA, RNA, and phospholipids researchgate.net
Regulation - Allosteric feedback inhibition by CTP- Allosteric activation by GTP mdpi.comnih.govwikipedia.org
Additional Roles In some species, CTP synthase forms cytoskeletal filaments involved in cell shape determination. nih.gov

Eukaryotic Cytidine 5'-triphosphate Metabolism

Fungal Systems (e.g., Saccharomyces cerevisiae)

In the yeast Saccharomyces cerevisiae, CTP is a vital precursor for the synthesis of all major membrane phospholipids through both the Kennedy pathway and the CDP-diacylglycerol pathway. nih.govnih.govresearchwithrutgers.com The enzyme CTP synthetase, which catalyzes the formation of CTP from UTP, is therefore central to membrane biogenesis. Yeast possesses two genes encoding CTP synthetase, URA7 and URA8, with URA7 being responsible for the majority of CTP synthesis in vivo. nih.govnih.gov

The regulation of CTP synthetase in yeast is multifaceted. Similar to prokaryotes, the enzyme is subject to allosteric feedback inhibition by its product, CTP. nih.govnih.govresearchwithrutgers.com This inhibition occurs by CTP binding to a regulatory site on the enzyme, which is distinct from the active site for UTP. nih.gov This binding increases the enzyme's cooperativity for UTP while decreasing its affinity. nih.gov

Furthermore, the activity of the URA7-encoded enzyme is modulated by phosphorylation. Protein kinase A and protein kinase C can phosphorylate CTP synthetase, leading to its activation. nih.govnih.govresearchwithrutgers.com This stimulation of enzyme activity results in elevated intracellular CTP levels, which in turn can increase the rate of phospholipid synthesis via the Kennedy pathway. nih.govresearchgate.net The enzyme exists in different oligomeric states; it is an inactive dimer in the absence of substrates but forms an active tetramer in their presence. molbiolcell.org CTP itself can also promote tetramerization. mdpi.commolbiolcell.org

Regulatory Mechanisms of CTP Synthetase in S. cerevisiae

Regulatory MechanismEffector Molecule/ModificationConsequenceReferences
Allosteric Inhibition Cytidine 5'-triphosphate (CTP)Decreased enzyme activity nih.govnih.govresearchwithrutgers.com
Phosphorylation Protein Kinase A, Protein Kinase CIncreased enzyme activity nih.govnih.govresearchwithrutgers.com
Oligomerization ATP, UTP, CTPFormation of active tetramer from inactive dimer mdpi.commolbiolcell.org

Plant Systems (e.g., Arabidopsis thaliana)

In the model plant Arabidopsis thaliana, CTP synthesis is crucial for normal growth and development, providing the necessary precursors for nucleic acids and phospholipids. frontiersin.orgnih.govnih.gov Unlike many other organisms that have one or two CTP synthase genes, Arabidopsis has five, designated CTPS1 through CTPS5, all of which are located in the cytosol. frontiersin.orgfrontiersin.orgnih.gov

These isoforms exhibit distinct expression patterns and appear to have some non-redundant functions. For instance, CTPS2 is essential for embryo development, and its absence is lethal. nih.gov Knockdown of CTPS2 leads to reduced levels of plastid DNA and ribosomal RNA, resulting in defects in chlorophyll (B73375) accumulation and photosynthesis during early seedling development. frontiersin.org This suggests a critical role for cytosolic CTP production in chloroplast biogenesis. frontiersin.org

Plant CTP synthases are also involved in the response to environmental stresses. The expression of CTPS4 is significantly upregulated in response to abiotic stresses such as drought and high salinity. frontiersin.orgnih.govresearchgate.net This suggests an increased demand for CTP under stress conditions, possibly for repair mechanisms or the synthesis of protective compounds. Like other eukaryotes, plant CTPS activity is likely regulated by a combination of feedback inhibition by CTP and allosteric activation by GTP, ensuring that CTP production is balanced with the plant's metabolic state. frontiersin.org Some plant CTPS isoforms (CTPS3-5) have been shown to form filamentous structures known as cytoophidia, similar to those observed in other organisms, suggesting an additional layer of regulation. frontiersin.org

CTP Synthase Isoforms in Arabidopsis thaliana

IsoformKey Function/CharacteristicReferences
CTPS2 Essential for embryo development; crucial for chloroplast DNA and RNA synthesis. frontiersin.orgnih.gov
CTPS4 Upregulated during abiotic stress (drought, salinity). frontiersin.orgnih.govresearchgate.net
CTPS3, CTPS4, CTPS5 Capable of forming filamentous structures (cytoophidia). frontiersin.org

Mammalian Systems

In mammals, CTP is a fundamental molecule required for a multitude of cellular processes, including the synthesis of DNA, RNA, and phospholipids. nih.govpatsnap.com It is also essential for the glycosylation of proteins. mdpi.comnih.gov Mammalian cells can generate CTP through two main pathways: the de novo synthesis pathway and the salvage pathway. nih.govnih.govresearchgate.netresearchgate.net The de novo pathway builds pyrimidines from simpler precursor molecules, with CTP synthase catalyzing the final, rate-limiting step of converting UTP to CTP. nih.govgrantome.comontosight.ai The salvage pathway recycles pre-existing pyrimidine bases and nucleosides. nih.govresearchgate.net While the salvage pathway is sufficient for most non-dividing cells, rapidly proliferating cells, such as those in tumors, often rely heavily on the de novo pathway. wikipedia.org

Humans have two CTP synthase isozymes, CTPS1 and CTPS2, which are encoded by the CTPS1 and CTPS2 genes, respectively. wikipedia.orgwikipedia.org These isozymes share a high degree of homology but can have different cellular dependencies. wikipedia.org The regulation of mammalian CTP synthase is complex, involving both allosteric control and post-translational modifications. The enzyme is allosterically activated by GTP and inhibited by its product, CTP. wikipedia.orgnih.gov This feedback inhibition is crucial for maintaining the balance between UTP and CTP pools. nih.gov

Phosphorylation also plays a key role in regulating CTP synthase activity. For example, glycogen (B147801) synthase kinase 3 (GSK3) and casein kinase 1 can phosphorylate and inhibit human CTPS1. wikipedia.org The oligomeric state of the enzyme is also important, with the active form being a homotetramer. mdpi.comwikipedia.org In response to metabolic cues, CTP synthase can polymerize into filamentous structures called cytoophidia, which can modulate its catalytic activity. wikipedia.orgnih.gov Upregulated CTP synthase activity is a hallmark of many cancer cells, making it a target for cancer therapy. wikipedia.org

Pathways of CTP Synthesis in Mammalian Cells

PathwayDescriptionKey FeaturesReferences
De Novo Synthesis Synthesis of CTP from simpler precursors. The final step is the conversion of UTP to CTP by CTP synthase.Energy-intensive; essential for rapidly dividing cells. nih.govontosight.aiwikipedia.org
Salvage Pathway Recycling of pre-existing pyrimidine bases and nucleosides.Energy-efficient; sufficient for many non-dividing cells. nih.govresearchgate.net

Parasitic Organisms (e.g., Toxoplasma gondii, Leishmania)

In parasitic protozoa, the synthesis of pyrimidine nucleotides is essential for their survival and replication within the host. CTP synthase is a critical enzyme in this process and has been identified as a potential drug target. nih.govnih.govfrontiersin.org In Toxoplasma gondii, the causative agent of toxoplasmosis, a single CTP synthase (TgCTPS) has been characterized. nih.govnih.govfrontiersin.org Genetic studies have shown that this enzyme is essential for the parasite's lytic cycle and survival, as attempts to delete the gene have been unsuccessful. nih.govnih.gov

A key vulnerability of some parasites, including T. gondii, is their limited capacity to salvage pyrimidines from the host. frontiersin.org Unlike their mammalian hosts, which can utilize both de novo and salvage pathways, these parasites rely heavily on their own de novo synthesis for CTP. frontiersin.org This dependency makes the parasite's CTP synthase an attractive target for therapeutic intervention, as inhibiting this enzyme would be detrimental to the parasite with potentially less effect on the host. nih.govnih.gov

The localization and regulation of TgCTPS appear to be dynamic. Under normal intracellular growth conditions, the enzyme is distributed throughout the cytosol. nih.govnih.gov However, under nutrient stress or when the parasite is in its extracellular stage, TgCTPS reorganizes into distinct foci or filamentous structures. nih.govnih.govfrontiersin.org This change in localization suggests a regulatory mechanism where the enzyme's activity or stability is altered in response to the parasite's metabolic state. nih.gov CTP synthase is also a validated drug target in other parasites like Plasmodium falciparum, the agent of malaria, where it is crucial for the massive synthesis of phospholipids required for membrane formation during its proliferative stages. portlandpress.comresearchgate.net

Cytidine 5 Triphosphate in Host Pathogen Interactions and Antiviral Mechanisms

Viral Exploitation of Cellular Cytidine (B196190) 5'-triphosphate Synthesis for Replication

Viruses, particularly RNA viruses, have a high demand for ribonucleoside triphosphates, including CTP, to rapidly replicate their genomes. oup.com To meet this demand, many viruses have evolved strategies to manipulate the host cell's metabolic pathways to increase the available pool of nucleotides. One key enzyme in this process is CTP synthetase (CTPS), which catalyzes the final step in the de novo biosynthesis of CTP from Uridine (B1682114) 5'-triphosphate (UTP).

Recent research has highlighted how viruses can directly interact with and modulate the activity of host CTP synthetase to their advantage. For instance, studies on SARS-CoV-2, the virus responsible for COVID-19, have revealed that specific viral proteins can enhance the activity of human CTP synthetase 1 (CTPS1). asm.orgnih.gov This activation leads to an increased production of CTP, thereby providing the necessary building blocks for viral RNA synthesis and robust replication. asm.orgnih.gov

The exploitation of host CTP synthesis is not merely a passive reliance on cellular resources but an active manipulation of host metabolic machinery. By upregulating CTP production, viruses ensure a steady supply of a critical substrate for their RNA-dependent RNA polymerases (RdRp), the enzymes responsible for replicating the viral genome. This metabolic reprogramming of the host cell is a crucial aspect of the viral life cycle, enabling efficient and rapid proliferation. The dependence of viruses on host CTP pools underscores the importance of this nucleotide in the pathogenesis of viral infections. oup.com

Viral Protein (SARS-CoV-2)Interacting Host ProteinEffect on CTP SynthesisReference
ORF7bCTPS1Activation asm.orgnih.gov
ORF8CTPS1Activation asm.orgnih.gov

Host Antiviral Response Involving Cytidine 5'-triphosphate Metabolism

In response to viral infection, the host innate immune system initiates a cascade of defense mechanisms aimed at controlling and eliminating the invading pathogen. A key component of this response is the production of interferons (IFNs), which induce the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions. Interestingly, some of these antiviral strategies directly involve the metabolism of CTP, turning a resource coveted by viruses into a weapon against them.

One of the most remarkable examples of the host's use of CTP metabolism in antiviral defense is mediated by the ISG, Viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible). nih.govresearchgate.net Viperin is an enzyme that belongs to the radical S-adenosylmethionine (SAM) superfamily. nih.govacs.org Upon viral infection and subsequent interferon signaling, Viperin is upregulated and catalyzes the conversion of CTP into a novel antiviral ribonucleotide analog, 3'-deoxy-3',4'-didehydro-CTP (ddhCTP). nih.govresearchgate.netapexbt.com

The production of ddhCTP represents a sophisticated host defense strategy. This CTP analog acts as a chain terminator for viral RNA-dependent RNA polymerases. apexbt.comnih.govacs.org When ddhCTP is incorporated into a growing viral RNA chain, it prevents the addition of subsequent nucleotides due to the absence of a 3'-hydroxyl group, thereby halting viral genome replication. researchgate.net This mechanism has been shown to be effective against a broad range of RNA viruses, particularly members of the Flavivirus genus, such as Dengue virus, West Nile virus, and Zika virus. apexbt.comnih.gov The enzymatic synthesis of a naturally occurring replication-chain terminator from a common cellular metabolite showcases an elegant and efficient host antiviral mechanism. acs.orgacs.org

EnzymeSubstrateProductMechanism of Antiviral ActionTarget VirusesReference
ViperinCTPddhCTPChain termination of viral RNA synthesisFlaviviruses (Dengue, West Nile, Zika) nih.govresearchgate.netapexbt.comnih.gov

The host's antiviral response is a tightly regulated process, and recent findings have uncovered a surprising role for CTP synthetase 1 (CTPS1) in modulating the induction of interferons. Beyond its metabolic function of synthesizing CTP, CTPS1 has been shown to possess a secondary, "moonlighting" function that can dampen the innate immune response. asm.orgnih.govresearchgate.net

Specifically, CTPS1 can deamidate the interferon regulatory factor 3 (IRF3), a key transcription factor that plays a pivotal role in the induction of type I interferons. asm.orgnih.govresearchgate.net Deamidation of IRF3 prevents it from binding to the promoters of interferon genes, thereby muting the interferon response. nih.gov

This dual functionality of CTPS1 presents a fascinating intersection of metabolism and immunity. While viruses exploit CTPS1 to increase CTP synthesis for their replication, this very activation can concurrently suppress the host's primary antiviral signaling pathway. asm.orgnih.gov SARS-CoV-2, for example, utilizes its ORF8 and Nsp8 proteins to activate CTPS1, which not only fuels CTP production but also leads to the deamidation of IRF3, thus negating interferon induction. asm.org This intricate mechanism highlights a sophisticated viral strategy to couple immune evasion with metabolic activation, creating a cellular environment that is highly conducive to viral propagation. asm.orgnih.gov

Host ProteinViral Activator (SARS-CoV-2)Effect on IRF3Consequence for Interferon InductionReference
CTPS1ORF8, Nsp8DeamidationSuppression asm.orgnih.govresearchgate.net

Advanced Methodologies for Studying Cytidine 5 Triphosphate Metabolism

Analytical Techniques for Quantification in Biological Samples

Accurate quantification of CTP in complex biological matrices is fundamental to understanding its metabolic roles. Several powerful analytical techniques have been developed for this purpose, each with its own advantages in terms of sensitivity, specificity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of CTP and other cytidine (B196190) compounds. nih.gov Anion-exchange chromatography is particularly effective, as it separates nucleotides based on their negative charges. For instance, a method utilizing an anion-exchange column (WAX-1) with UV detection at 260 nm has been developed to measure Cytidine 5'-monophosphate (CMP), Cytidine 5'-diphosphate (CDP), and CTP with distinct retention times of 0.723, 1.448, and 4.432 minutes, respectively. nih.gov This rapid HPLC method offers a wide linear range with high precision and repeatability, making it suitable for analyzing cytidine compounds in biological samples. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also effectively separate highly polar nucleotides like CTP without the need for ion-pairing reagents. sielc.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides exceptional sensitivity and specificity for CTP quantification. nih.gov This technique can be used to measure CTP synthase (CTPS) activity by quantifying the CTP produced in cell lysates. nih.gov A stable isotope-labeled analog of CTP can be used as an internal standard to ensure accurate quantification. nih.gov The linearity of CTP determination by LC-MS has been observed up to 451 μmol/L. nih.gov Mass spectrometry imaging (MSI) is an emerging technology that allows for the label-free profiling and mapping of hundreds of metabolites, including CTP, directly in tissue sections. youtube.com

Enzymatic assays offer an alternative approach for CTP quantification. A notable example is the firefly luciferase assay. nih.gov This method involves the enzymatic removal of other nucleotides like ATP, GTP, and UTP, followed by the measurement of CTP. The assay is sensitive (detecting CTP concentrations greater than 30 nM), inexpensive, and reproducible without requiring chromatographic purification of the biological samples. nih.gov

Table 1: Comparison of Analytical Techniques for CTP Quantification
TechniquePrincipleKey AdvantagesReported Findings/Applications
High-Performance Liquid Chromatography (HPLC)Separation based on polarity and/or charge. nih.govsielc.comHigh precision, wide linear range, and good repeatability. nih.govSeparation of CMP, CDP, and CTP with distinct retention times. nih.gov Analysis of cytidine compounds in biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by LC followed by mass-based detection. nih.govHigh sensitivity and specificity. nih.govQuantification of CTPS activity by measuring CTP in cell lysates. nih.gov Linearity up to 451 μmol/L. nih.gov
Firefly Luciferase AssayEnzymatic conversion and light detection. nih.govSensitive (>30 nM), inexpensive, and reproducible. nih.govQuantification of CTP in cell and tissue extracts without chromatographic purification. nih.gov

Isotope Labeling and Metabolic Flux Analysis

Isotope labeling is a powerful technique used to trace the movement of atoms through metabolic pathways. wikipedia.org By introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track their incorporation into CTP and other metabolites. wikipedia.orgcreative-proteomics.com This approach, often combined with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides invaluable insights into the dynamics of CTP metabolism. wikipedia.orgnih.gov

Metabolic flux analysis (MFA) utilizes stable isotope labeling to quantify the rates (fluxes) of metabolic reactions. wikipedia.orgcreative-proteomics.com This technique can distinguish between different metabolic pathways contributing to the CTP pool, such as the de novo synthesis and salvage pathways. creative-proteomics.comresearchgate.net For instance, by feeding cells with ¹³C-labeled glucose or glutamine, the incorporation of the label into the ribose or pyrimidine (B1678525) ring of CTP can be measured, revealing the activity of specific biosynthetic routes. mdpi.com

These studies have been instrumental in understanding how metabolic fluxes are redirected under different physiological conditions or in response to genetic or pharmacological perturbations. nih.govnih.gov Isotopic tracers enable the delineation of the fraction of a metabolite pool associated with a specific pathway, providing a more dynamic view of metabolism than what can be obtained from measuring metabolite concentrations alone. eurisotop.com

Table 2: Applications of Isotope Labeling in CTP Metabolism Studies
Isotope TracerAnalytical TechniqueResearch ApplicationKey Findings
¹³C-labeled glucoseMass Spectrometry, NMRTracing the carbon backbone of ribose in CTP. mdpi.comQuantifies the contribution of the pentose (B10789219) phosphate (B84403) pathway to nucleotide synthesis. mdpi.com
¹⁵N-labeled glutamineMass SpectrometryTracing the nitrogen atoms incorporated into the pyrimidine ring of CTP. creative-proteomics.comMeasures the flux through the de novo pyrimidine synthesis pathway. creative-proteomics.com

Genetic Perturbation Models (e.g., Gene Knockouts, Mutagenesis)

Genetic perturbation models are indispensable for elucidating the roles of specific genes and enzymes in CTP metabolism. Techniques such as gene knockouts, where a specific gene is inactivated, and mutagenesis, where specific changes are introduced into a gene's sequence, have provided profound insights into the regulation of CTP synthesis.

Studies in various organisms, from bacteria to yeast and mammalian cells, have utilized these models to investigate the consequences of disrupting genes involved in the pyrimidine biosynthetic pathway. For example, knocking out the gene encoding CTP synthase (CTPS) can lead to a deficiency in CTP, impairing processes like DNA and RNA synthesis and cell proliferation. nih.gov

Site-directed mutagenesis allows for the investigation of the roles of individual amino acid residues within an enzyme. nih.govportlandpress.com For instance, mutagenesis studies on Escherichia coli CTPS have revealed that specific glycine (B1666218) residues are critical for the enzyme's tetramerization and activity. portlandpress.com Similarly, mutating residues in the CTP-binding site has been shown to reduce product inhibition, a key regulatory mechanism for CTPS. oup.com These studies have been crucial in constructing detailed models of how enzymes like CTPS are allosterically regulated. nih.govresearchgate.net

Table 3: Examples of Genetic Perturbation Models in CTP Metabolism Research
Model Organism/SystemGenetic PerturbationEnzyme/Gene TargetedKey Findings
Escherichia coliSite-directed mutagenesisCTP synthase (CTPS)Identified critical glycine residues for nucleotide-dependent oligomerization. portlandpress.com
Corynebacterium glutamicumSite-directed mutagenesisCTP synthase (CTPS)Mutations in the N-terminal domain reduced CTP product inhibition. oup.com
Saccharomyces cerevisiaeGene knockout/mutagenesisURA7-encoded CTP synthaseRevealed regulation by CTP product inhibition and phosphorylation. nih.gov

Structural Biology Approaches for Enzyme Complexes (e.g., Cryo-Electron Microscopy)

Understanding the three-dimensional structure of the enzymes involved in CTP metabolism is crucial for deciphering their mechanisms of action. Structural biology techniques, particularly Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, have provided atomic-level insights into the architecture of these molecular machines.

Cryo-EM has been instrumental in revealing the structure of CTP synthase (CTPS) filaments. nih.govresearchgate.netelifesciences.orgbiorxiv.orgnih.gov These studies have shown that CTPS can polymerize into filamentous structures, and that this polymerization can have different effects on enzyme activity depending on the organism. nih.govbiorxiv.org For example, in humans, polymerization increases catalytic activity, while in bacteria, it is inhibitory. nih.gov Cryo-EM structures of yeast CTPS have revealed a pH-sensitive assembly mechanism that stabilizes an inactive state of the enzyme. researchgate.netelifesciences.orgnih.gov These structural insights have elucidated allosteric mechanisms of assembly and regulation. nih.gov

The structure of Drosophila CTPS has also been solved using Cryo-EM, providing detailed information about the conformational changes that accompany the binding of substrates and allosteric effectors like GTP. nih.govresearchgate.netmdpi.com This has led to a more detailed understanding of how GTP binding activates the enzyme and coordinates the reactions in its two different domains. nih.govresearchgate.netmdpi.com

Table 4: Structural Biology Studies of CTP-Metabolizing Enzymes
EnzymeOrganismTechniqueKey Structural Insights
CTP synthase (CTPS)HumanCryo-EMFilament structure reveals a novel active conformation; polymerization increases activity. nih.gov
CTP synthase (CTPS)Saccharomyces cerevisiae (Yeast)Cryo-EMpH-sensitive filament assembly stabilizes an inactive state. researchgate.netelifesciences.orgnih.gov
CTP synthase (CTPS)Drosophila melanogasterCryo-EMStructure with bound substrates and GTP reveals allosteric activation mechanism. nih.govresearchgate.netmdpi.com

In Vitro Biochemical Assays and Recombinant Enzyme Studies

In vitro biochemical assays using purified recombinant enzymes are essential for characterizing the fundamental properties of the enzymes involved in CTP metabolism. These studies allow for the precise measurement of kinetic parameters, substrate specificity, and the effects of inhibitors and activators in a controlled environment.

By overexpressing and purifying enzymes like CTP synthase from various organisms, researchers can perform detailed kinetic analyses. nih.govoup.com For example, the Michaelis-Menten kinetics for CTP synthase in human lymphocytes have been determined, providing values for Kₘ and Vₘₐₓ. nih.gov These assays are also crucial for studying the inhibitory effects of CTP analogs and potential drug candidates. nih.gov For instance, the metabolite of the anticancer drug gemcitabine, gemcitabine-5'-triphosphate, has been shown to be a potent competitive inhibitor of E. coli CTPS. nih.gov

Recombinant enzyme systems have also been used to develop multi-enzyme cascade reactions for the in vitro production of CTP. nih.gov These cell-free systems can overcome thermodynamic bottlenecks and feedback inhibition, offering a promising approach for the biotechnological synthesis of CTP. nih.gov Furthermore, in vitro studies have been critical in dissecting the complex reaction mechanism of CTP synthase, which involves the coordination of ATP-dependent phosphorylation and glutamine-dependent amination. nih.govnih.gov

Table 5: In Vitro Studies of CTP Metabolism Enzymes
EnzymeSourceType of StudyKey Findings
CTP synthase (CTPS)Human lymphocytesKinetic analysisDetermined Kₘ and Vₘₐₓ for UTP. nih.gov
CTP synthase (CTPS)Escherichia coliInhibition studiesDemonstrated potent competitive inhibition by gemcitabine-5'-triphosphate. nih.gov
Multi-enzyme cascadeRecombinant enzymesIn vitro synthesisDeveloped a circuitous route for CTP production to overcome thermodynamic limitations. nih.gov

Future Directions and Emerging Research Avenues

Elucidating Uncharacterized Cytidine (B196190) 5'-triphosphate-Dependent Pathways

While Cytidine 5'-triphosphate (CTP) is well-established as a fundamental building block for the synthesis of DNA, RNA, and phospholipids (B1166683), emerging research continues to unveil its broader roles in cellular processes. nih.govontosight.ai Future investigations are geared towards identifying and characterizing novel CTP-dependent pathways that extend beyond its canonical functions.

Detailed Research Findings:

CTP in Cellular Signaling: Beyond its role as a precursor for nucleic acid and lipid synthesis, CTP is implicated in various signaling pathways. numberanalytics.comnih.gov For instance, it serves as a precursor for the synthesis of cytidine diphosphate (B83284) (CDP)-diacylglycerol, a key intermediate in the synthesis of phospholipids like phosphatidylinositol, which are crucial for signal transduction. nih.gov Researchers are exploring the potential for CTP to directly act as a signaling molecule or for its levels to influence signaling cascades.

CTP and Post-Translational Modifications: CTP is essential for the glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function. mdpi.com The role of CTP in this process is an active area of research, with studies aiming to understand how CTP availability influences the glycosylation patterns of specific proteins and the downstream cellular consequences.

CTP in Bacterial Pathogenesis: In certain bacteria, CTP is required for the synthesis of cell wall components and virulence factors. For example, CTP is involved in the activation of KDO, an eight-carbon sugar necessary for the formation of lipopolysaccharide in Gram-negative bacteria. drugbank.com Understanding these CTP-dependent pathways in pathogens could lead to the development of novel antimicrobial agents. sciopen.com

CTP and Chromosome Segregation: Recent single-molecule studies have revealed a critical role for CTP in the bacterial ParABS system, which is essential for faithful chromosome segregation. CTP binding, but not its hydrolysis, facilitates the spreading of the ParB protein on DNA, leading to DNA condensation. nih.gov This finding opens up new avenues for investigating the mechanistic details of chromosome organization and segregation.

Interactive Data Table: Known and Emerging Roles of CTP

Cellular Process Established Role of CTP Emerging Research Focus
Nucleic Acid Synthesis Precursor for DNA and RNA. nih.govRegulation of polymerase activity by CTP levels.
Phospholipid Synthesis Precursor for CDP-diacylglycerol. nih.govCTP-dependent regulation of lipid signaling pathways.
Protein Glycosylation Required for the synthesis of sugar donors. mdpi.comImpact of CTP availability on specific protein glycosylation.
Bacterial Metabolism Synthesis of cell wall components. drugbank.comTargeting CTP-dependent pathways for antimicrobial therapies. sciopen.com
Chromosome Segregation Not previously established.Role in ParB-mediated DNA condensation. nih.gov

Deeper Understanding of Cytidine 5'-triphosphate Synthetase Filamentation Functions

Cytidine 5'-triphosphate synthetase (CTPS), the enzyme responsible for the de novo synthesis of CTP, has the remarkable ability to form filamentous structures known as cytoophidia in a wide range of organisms, from bacteria to humans. tandfonline.comnih.gov The precise functions of these filaments are a subject of intense investigation, with evidence suggesting they play a crucial role in regulating CTPS activity and cellular metabolism. escholarship.orgwikipedia.org

Detailed Research Findings:

Species-Specific Regulation of Activity: The effect of filamentation on CTPS activity appears to be species-dependent. In bacteria, polymerization into filaments generally inhibits CTPS activity, which is thought to be a mechanism for nucleotide homeostasis. escholarship.orgnih.gov Conversely, in humans, the formation of CTPS filaments has been shown to increase its catalytic activity. escholarship.orgnih.gov Cryo-electron microscopy (cryo-EM) studies have revealed significant differences in the architecture of bacterial and human CTPS filaments, which may explain these opposing effects on enzyme function. escholarship.orgnih.gov

Allosteric Regulation of Assembly: The assembly and disassembly of CTPS filaments are allosterically regulated by the binding of substrates and products. nih.gov In bacteria, the product CTP promotes the formation of inactive filaments. biorxiv.org In contrast, studies on human CTPS1 have shown that CTP can also drive filamentation, and these filaments are catalytically active. nih.govbiorxiv.org This suggests a more complex regulatory mechanism in eukaryotes where filamentation may serve to enhance CTP production in response to metabolic demands. nih.gov

Role in Cellular Homeostasis and Disease: The formation of CTPS filaments is responsive to cellular conditions such as nutrient availability. For instance, starvation or glutamine depletion can induce filament formation. tandfonline.comnih.gov This suggests that filamentation is a dynamic process that allows cells to adapt to changing metabolic states. Aberrant CTPS filamentation has been linked to diseases such as cancer, where upregulated CTPS activity is often observed. nih.govwikipedia.org Therefore, understanding the mechanisms of filamentation could provide new therapeutic targets. nih.gov

Post-Translational Modifications: Recent research has indicated that post-translational modifications, such as ubiquitination, can regulate CTPS filament formation. tandfonline.comnih.gov In Drosophila, ubiquitination has been shown to promote filament formation in ovaries, leading to efficient CTP production for DNA and phospholipid synthesis during rapid cell division. tandfonline.com

Interactive Data Table: Comparison of CTPS Filamentation

Organism Effect of Filamentation on Activity Inducers of Filamentation Known Regulators
Bacteria (e.g., E. coli) Inhibition. escholarship.orgnih.govCTP (product). biorxiv.orgCTP. biorxiv.org
Yeast (S. cerevisiae) Regulation is being investigated.Substrates and products. biorxiv.orgpH. biorxiv.org
Drosophila melanogaster Activation. tandfonline.comStarvation, glutamine depletion, developmental cues. tandfonline.comUbiquitination. tandfonline.comnih.gov
Humans (hCTPS1) Activation. escholarship.orgnih.govCTP (product). nih.govbiorxiv.orgCTP. nih.govbiorxiv.org

Interdisciplinary Approaches to Cytidine 5'-triphosphate Metabolism Research

The complexity of CTP metabolism and its integration with numerous cellular processes necessitates interdisciplinary research approaches. The convergence of chemical biology, systems biology, and advanced analytical techniques is paving the way for a more comprehensive understanding of CTP's role in health and disease.

Detailed Research Findings:

Chemical Biology Tools: The development of novel chemical probes and tools is enabling researchers to study CTP metabolism with greater precision. sigmaaldrich.comnih.gov For example, bio-orthogonal labeling techniques can be used to track the synthesis and localization of CTP and its derivatives in living cells. nih.gov Small molecule inhibitors of CTPS are also being developed as potential therapeutics for cancer and immune disorders. researchgate.net

Systems Biology and Metabolomics: Systems biology approaches, which integrate large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, are providing a holistic view of nucleotide metabolism. numberanalytics.comnih.gov Metabolomic studies can quantify changes in the levels of CTP and other nucleotides in response to various stimuli or in different disease states, helping to identify key regulatory nodes in the metabolic network. numberanalytics.com

Advanced Analytical Techniques: Sophisticated analytical methods, such as mass spectrometry coupled with liquid chromatography, are crucial for the accurate detection and quantification of CTP in complex biological samples. google.com These techniques have been refined to allow for the separation of CTP from other nucleotide triphosphates, enabling precise measurements of CTPS activity. google.com

Computational Modeling: Computational approaches are being used to model the kinetics of CTP synthesis and its integration with other metabolic pathways. universiteitleiden.nl These models can help to predict how perturbations in the CTP network might affect cellular physiology and can guide the design of experiments to test these predictions.

Interactive Data Table: Interdisciplinary Methodologies in CTP Research

Discipline Key Methodologies Research Applications
Chemical Biology Synthesis of chemical probes, bio-orthogonal labeling, development of small molecule inhibitors. sigmaaldrich.comnih.govVisualizing CTP in live cells, identifying CTP-binding proteins, therapeutic development. nih.govresearchgate.net
Systems Biology Genomics, transcriptomics, proteomics, metabolomics. numberanalytics.comnih.govMapping CTP metabolic networks, identifying regulatory hubs, understanding disease-related metabolic shifts. numberanalytics.com
Analytical Chemistry Mass spectrometry, liquid chromatography. google.comAccurate quantification of CTP levels, measurement of CTPS enzyme kinetics. google.com
Computational Biology Kinetic modeling, network analysis, molecular dynamics simulations. universiteitleiden.nlPredicting metabolic flux, understanding the structural basis of enzyme regulation, drug design. universiteitleiden.nlnih.gov

Q & A

Q. What are the primary biochemical roles of CTP-Na₂ in cellular processes, and how can these be experimentally validated?

CTP-Na₂ serves as a critical substrate in RNA synthesis via RNA polymerases and acts as a cofactor in phosphatidylcholine (PC) biosynthesis through the CDP-choline pathway . To validate its role:

  • RNA synthesis assays : Use in vitro transcription systems with purified RNA polymerase, CTP-Na₂ (10 mM in PBS, pH 7.2), and quantify RNA yield via UV spectrophotometry or agarose gel electrophoresis .
  • PC biosynthesis : Measure CDP-choline formation in cell lysates using HPLC, with CTP-Na₂ (1–5 mM) as a substrate and ATP as an energy source. Include negative controls without CTP to confirm specificity .

Q. What are the recommended storage conditions and handling protocols for CTP-Na₂ to ensure stability?

  • Storage : Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. For long-term stability (>6 months), use -80°C .
  • Solubility : Reconstitute in PBS (pH 7.2) at 10 mg/mL. Vortex and warm to 37°C if precipitates form .
  • Handling : Use nitrile gloves and avoid skin/eye contact due to mild irritancy (GHS Category 2 for skin/eye irritation) .

Q. How is CTP-Na₂ purity quantified, and what methods detect contaminants in commercial preparations?

  • HPLC : Use anion-exchange chromatography with UV detection at 254 nm. Purity >95% is typical for research-grade CTP-Na₂ .
  • Mass spectrometry (MS) : Identify contaminants (e.g., CDP, CMP) via LC-MS. Validate against reference standards .

Advanced Research Questions

Q. How can researchers design kinetic studies to analyze CTP-Na₂'s role in RNA polymerase activity?

  • Enzyme kinetics : Use steady-state assays with varying CTP-Na₂ concentrations (0.1–10 mM) in transcription buffer (pH 7.5, 25°C). Monitor RNA elongation rates via radiolabeled CTP (e.g., [α-³²P]-CTP) and gel autoradiography .
  • Competitive inhibition : Test analogs (e.g., 2'-deoxy-CTP) to study active-site binding. Calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots .

Q. What experimental strategies mitigate CTP-Na₂ degradation in long-term enzymatic assays?

  • Stabilizing agents : Add 1–5 mM Mg²⁺ or sodium ions (Na⁺) to enhance triphosphate group stability .
  • Temperature control : Perform assays at 4°C to slow hydrolysis. Validate stability via HPLC at 0, 6, and 24 hours .
  • Enzyme inhibitors : Include phosphatase inhibitors (e.g., sodium orthovanadate) in reaction buffers .

Q. How do isotopic labels (e.g., ¹⁴C or ³H) in CTP-Na₂ enable tracking of nucleotide metabolism in live cells?

  • Metabolic flux analysis : Incubate cells with [2-¹⁴C]-CTP (50–60 mCi/mmol) and extract RNA/lipids. Measure ¹⁴C incorporation via scintillation counting .
  • Compartmentalization studies : Use [5'-³H]-CTP (10–20 Ci/mmol) to distinguish nuclear vs. cytoplasmic RNA synthesis via autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.